molecular formula C17H20ClNO3 B2548365 6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one CAS No. 887210-05-1

6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one

Cat. No. B2548365
CAS RN: 887210-05-1
M. Wt: 321.8
InChI Key: CTHBTGDHGXVMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one, also known as PD98059, is a synthetic compound that has been widely used in scientific research as a selective inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and survival. In

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Chromene Derivatives : This compound belongs to a broader category of chromene derivatives, which are synthesized and studied for their unique chemical properties and potential applications. For instance, the synthesis of morpholines linked to coumarin-triazole hybrids has been investigated for their anticancer properties. One such compound demonstrated significant growth inhibition against specific cancer cell lines, highlighting the relevance of these derivatives in medicinal chemistry and drug design (Goud et al., 2019).

Microwave-Assisted Synthesis : The versatility of chromene derivatives extends to their synthesis methods. Microwave-assisted synthesis has been utilized to prepare novel 2H-chromene derivatives, showcasing efficient routes to complex molecules with significant biological activities. Such compounds exhibit remarkable antimicrobial activity, underscoring their potential in developing new antimicrobial agents (El Azab et al., 2014).

Biological Activities

Histamine Release Inhibitory Effects : Compounds structurally related to "6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one" have been found to inhibit histamine release from mast cells. This activity is crucial for developing therapies for allergic reactions and inflammation. The study of prenylated orcinol derivatives from Rhododendron dauricum, which share a chromene core, revealed significant inhibition of histamine release, indicating the potential therapeutic value of these compounds (Iwata et al., 2004).

Molecular Studies and Chemical Analysis

NMR Chemical Shifts Study : Understanding the molecular structure and dynamics of chromene derivatives is facilitated by techniques such as NMR spectroscopy. Studies on the ^13C NMR chemical shifts of substituted 2,2-dimethyl-2H-chromenes provide insights into the electronic environment and structural features of these molecules, aiding in the design of molecules with desired properties (Timár et al., 1989).

Crystal Structure Analysis : The detailed analysis of crystal structures of chromene derivatives, including those linked to quinoline through a methylene bridge, reveals information about their molecular conformations, packing, and potential intermolecular interactions. Such studies are essential for the development of compounds with specific biological or chemical properties (Anuradha et al., 2018).

properties

IUPAC Name

6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3/c1-10-4-16-14(6-15(10)18)13(5-17(20)22-16)9-19-7-11(2)21-12(3)8-19/h4-6,11-12H,7-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHBTGDHGXVMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=C(C(=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one

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